molecular formula C26H31NO3 B1389461 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline CAS No. 1040686-00-7

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline

Cat. No.: B1389461
CAS No.: 1040686-00-7
M. Wt: 405.5 g/mol
InChI Key: XDQPQVWIHPSWDF-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline is a structurally complex aniline derivative characterized by two key substituents:

  • N-Substituent: A 2-(2-sec-butylphenoxy)ethyl group, where the ethyl chain links a phenoxy ring substituted with a sec-butyl group at the ortho position.
  • 3-Substituent: A phenoxyethoxy group (OCH2CH2OC6H5) attached to the aniline ring at the meta position.

This compound is primarily used in chemical research, particularly in proteomics and as a synthetic intermediate .

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-3-21(2)25-14-7-8-15-26(25)30-17-16-27-22-10-9-13-24(20-22)29-19-18-28-23-11-5-4-6-12-23/h4-15,20-21,27H,3,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQPQVWIHPSWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline involves multiple steps, typically starting with the preparation of the phenoxyethyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenolic derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in the Phenoxyethyl Group

Target Compound vs. Propyl Variant
  • Target: Uses an ethyl chain (N-{2-[2-(sec-butyl)phenoxy]ethyl}).
  • Propyl Analog (N-{2-[2-(sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline): Replaces ethyl with a propyl chain, increasing molecular weight to 419.56 g/mol (C27H33NO3) .
tert-Butyl vs. sec-Butyl Substituents
  • tert-Butyl Analog (N-{2-[2-(tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline): Replaces sec-butyl with a bulkier tert-butyl group, altering electronic and steric properties. Molecular weight: 370.46 g/mol (C23H31NO3) .

Variations in the Alkoxy Substituent

Phenoxyethoxy vs. Methoxyethoxy/Ethoxyethoxy
  • Methoxyethoxy Analog (N-{2-[2-(sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline): Replaces phenoxyethoxy with a methoxyethoxy group (OCH2CH2OCH3), reducing aromaticity and lipophilicity. Molecular weight: 343.46 g/mol (C21H29NO3) .
  • Ethoxyethoxy Analog (N-{2-[2-(sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline): Substitutes phenoxyethoxy with ethoxyethoxy (OCH2CH2OCH2CH3), decreasing molecular weight to 357.50 g/mol (C22H31NO3) .
  • Heptyloxy Analog (3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline): Features a long heptyl chain (C7H15O), significantly enhancing hydrophobicity. Molecular weight: 433.59 g/mol (C28H35NO3) .

Functional Group Modifications

  • Chloro-Dimethyl Variant (N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline): Introduces electron-withdrawing chloro and methyl groups, increasing polarity and reactivity. Used in specialized synthetic applications .
  • Tetrahydrofuran (THF) Derivative (N-{2-[2-(tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline): Incorporates a THF ring, improving solubility in polar solvents. Molecular weight: 370.46 g/mol .

Hazard Profiles

  • The target compound and its analogs are classified as irritants (Xi), necessitating protective handling . Chloro-substituted variants may pose additional toxicity risks .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-(sec-butyl)phenoxy ethyl 2-phenoxyethoxy ~C27H31NO3 ~417.55
Propyl Variant 2-(sec-butyl)phenoxy propyl 2-phenoxyethoxy C27H33NO3 419.56
Methoxyethoxy Analog 2-(sec-butyl)phenoxy ethyl 2-methoxyethoxy C21H29NO3 343.46
Ethoxyethoxy Analog 2-(sec-butyl)phenoxy ethyl 2-ethoxyethoxy C22H31NO3 357.50
tert-Butyl/THF Analog 2-(tert-butyl)phenoxy ethyl tetrahydrofuranmethoxy C23H31NO3 370.46
Chloro-Dimethyl Variant 4-chloro-3,5-dimethylphenoxy ethyl 2-phenoxyethoxy Not Provided Not Provided

Biological Activity

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline is a compound of significant interest in the field of biological research due to its diverse applications and potential therapeutic effects. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C26H31NO3 and a molecular weight of 405.53 g/mol. Its chemical structure features multiple functional groups that contribute to its biological activity:

  • Phenoxyethyl group : Enhances lipophilicity, facilitating cell membrane penetration.
  • Sec-butyl group : May influence hydrophobic interactions with biological targets.
  • Aniline moiety : Known for its role in various biochemical reactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of phenoxyethyl intermediates : Reaction of 2-(sec-butyl)phenol with an ethylating agent.
  • Coupling with aniline derivative : The phenoxyethyl intermediate reacts with 3-(2-phenoxyethoxy)aniline under controlled conditions.

This multi-step synthesis allows for the optimization of yields and purity, often utilizing catalysts and specific reaction environments to enhance efficiency.

This compound exhibits its biological effects primarily through interactions with specific proteins and enzymes. The compound can modulate signaling pathways, impacting cellular processes such as proliferation, apoptosis, and inflammation .

Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of this compound significantly inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, compounds derived from similar structures showed IC50 values ranging from 0.06 to 0.97 µM against COX-2, indicating potent anti-inflammatory properties .
    CompoundIC50 (µM)Selectivity Index
    N-{2-[2-sec-butyl]phenoxy}ethyl-3-(2-phenoxyethoxy)aniline0.06 - 0.97SI = 111.53 - 133.34
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved in its anticancer activity.
  • Proteomics Applications : The compound is utilized in proteomics research for studying protein interactions and functions, highlighting its versatility in biochemical applications .

Case Studies

  • Study on Inflammation :
    A study evaluated the anti-inflammatory effects of related compounds in a paw edema model in rats. Results indicated a reduction in paw thickness by up to 63% compared to control groups, supporting the potential use of these compounds in treating inflammatory conditions .
  • Cytotoxicity Assessment :
    A recent assessment on various derivatives showed promising results against breast cancer cell lines, suggesting that structural modifications could enhance anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline
Reactant of Route 2
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N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline

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